4-[(1R)-1-hydroxyethyl]phenol
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Overview
Description
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(1R)-1-hydroxyethyl]phenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity. Furthermore, the compound’s action can be influenced by the physiological and pathological state of the organism, including factors such as age, sex, diet, and disease state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-hydroxyethyl]phenol can be achieved through several methods. One common approach involves the selective hydroxylation of benzenes, nucleophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions . For example, the hydroxylation of 4-ethylphenol using hydrogen peroxide in the presence of a catalyst can yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Reduction of quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
4-[(1R)-1-hydroxyethyl]phenol has a wide range of scientific research applications:
Comparison with Similar Compounds
4-[(1R)-1-hydroxyethyl]phenol can be compared with other phenolic compounds, such as:
- Propylphenol
- Butylphenol
- Amylphenol
- Heptylphenol
- Octylphenol
- Nonylphenol
- Dodecylphenol
These compounds share a similar phenolic structure but differ in the length and nature of their alkyl side chains. The unique hydroxyethyl group in this compound imparts specific properties, such as enhanced solubility and reactivity, making it distinct from other alkylphenols.
Properties
IUPAC Name |
4-[(1R)-1-hydroxyethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFBLQVGJNGLU-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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